
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of pyrazine, a six-membered heterocyclic compound with two nitrogen atoms . Pyrazine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, including 5-aminoaryl pyridines, has been reported via a ring cleavage methodology reaction . This method involves the remodeling of 3-formyl (aza)indoles/benzofurans, allowing the selective introduction of multiple functional groups .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazine scaffold. Pyrazine is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyrazine analogs can be improved by introducing various functional groups into the pyrazine scaffold .Chemical Reactions Analysis
Pyridine derivatives, including this compound, can undergo various chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of various pyrazine derivatives, demonstrating its utility in creating complex chemical structures. For instance, it has been involved in the preparation of pyrazole derivatives, which have shown potential as corrosion inhibitors for steel in acidic environments (Herrag et al., 2007).
- Additionally, the compound plays a role in the synthesis of pyrazinoic acid C-nucleosides, which are a unique class of nucleic acid analogues. These compounds have been evaluated for antiviral activities, showcasing the compound's relevance in medicinal chemistry (Walker et al., 1998).
Pharmacological Investigations
- While avoiding specific drug uses and dosages, it's notable that derivatives of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride have been synthesized for potential analgesic and anti-inflammatory activities. This indicates the compound's significance in the development of new pharmacological agents (Gokulan et al., 2012).
Material Science Applications
- The compound is also significant in material science, particularly in the development of metal complexes and coordination polymers. These applications demonstrate the compound's versatility beyond traditional chemical synthesis and pharmacology (Neels et al., 1997).
Direcciones Futuras
Pyridine derivatives, including 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride, have diverse applications in functional nanomaterials, as important ligands for organometallic compounds, and in asymmetric catalysis . They also play vital roles in drug design and synthesis . Therefore, future research could focus on exploring these areas further.
Análisis Bioquímico
Biochemical Properties
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as pyrazine carboxylase and pyrazine dehydrogenase. These interactions facilitate the conversion of pyrazine derivatives into biologically active compounds. Additionally, this compound can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo hydrolysis, leading to the formation of pyrazine-2-carboxylic acid and ethanol. The degradation products can influence the long-term effects of this compound on cellular function. In in vitro studies, the compound has shown stability under controlled conditions, but its effects may vary depending on the experimental setup and duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrazine metabolism pathway. It interacts with enzymes such as pyrazine carboxylase and pyrazine dehydrogenase, facilitating the conversion of pyrazine derivatives into biologically active compounds. These interactions can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and subsequent cellular responses .
Propiedades
IUPAC Name |
ethyl 5-aminopyrazine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAVQIUBWQECL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

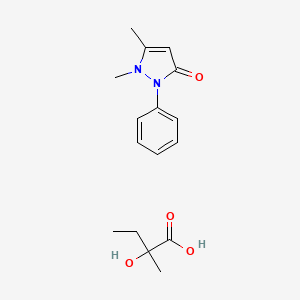
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)
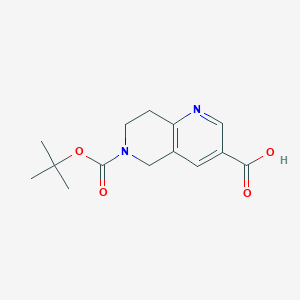
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)
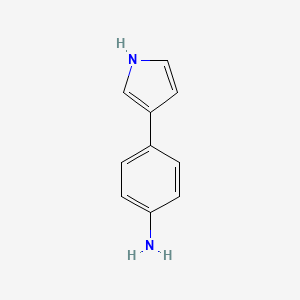






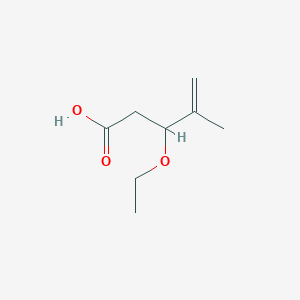
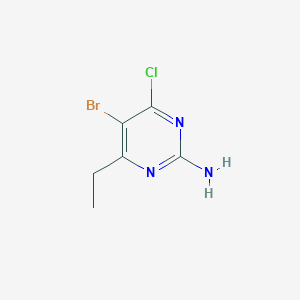
![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)